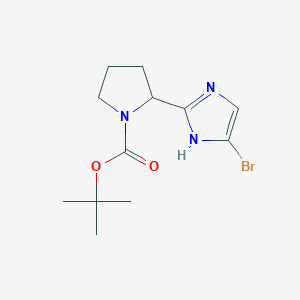

tert-Butyl 2-(5-bromo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

tert-Butyl 2-(5-bromo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate: is a chemical compound with the molecular formula C12H18BrN3O2 and a molecular weight of 316.2 g/mol . This compound is characterized by the presence of a tert-butyl group, a brominated imidazole ring, and a pyrrolidine carboxylate moiety. It is used in various scientific research applications due to its unique chemical structure and properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(5-bromo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate typically involves the reaction of 5-bromo-1H-imidazole with tert-butyl 2-pyrrolidinecarboxylate under specific conditions. One common method includes the use of solvents such as dichloromethane and reagents like sodium sulfate. The reaction mixture is often heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography to obtain the desired product.

Analyse Des Réactions Chimiques

Types of Reactions: tert-Butyl 2-(5-bromo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the imidazole ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, depending on the reagents and conditions used.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed:

Substitution Reactions: Products include various substituted imidazole derivatives.

Oxidation and Reduction Reactions: Products depend on the specific oxidation or reduction pathway chosen.

Hydrolysis: The major product is the corresponding carboxylic acid.

Applications De Recherche Scientifique

Medicinal Chemistry

The compound has garnered attention for its potential use in drug development, particularly in the treatment of various diseases. The imidazole ring is known for its biological activity, often found in pharmaceuticals that target enzymes and receptors.

Anticancer Activity

Recent studies have indicated that compounds containing imidazole derivatives can exhibit anticancer properties. For instance, research has shown that similar structures can inhibit cell proliferation in various cancer cell lines, suggesting that tert-butyl 2-(5-bromo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate may also possess such activities .

Antimicrobial Properties

The presence of bromine in the structure enhances the compound's reactivity and potential antimicrobial efficacy. Studies have demonstrated that halogenated imidazoles can act against a range of pathogens, including bacteria and fungi . This opens avenues for developing new antimicrobial agents based on this compound.

Biochemical Research

In biochemical studies, this compound can serve as a valuable tool for elucidating enzyme mechanisms and protein interactions.

Enzyme Inhibition Studies

The compound's structure allows it to interact with various enzymes, making it suitable for studying enzyme kinetics and inhibition mechanisms. For example, it could be used to investigate its effects on enzymes involved in metabolic pathways related to cancer or infectious diseases .

Molecular Probes

Due to its ability to selectively bind to biological targets, this compound can be developed as a molecular probe in imaging techniques or drug delivery systems . This application is crucial for advancing targeted therapies in personalized medicine.

Material Science

The unique chemical properties of this compound also lend themselves to applications in material science.

Synthesis of Functional Materials

Research has shown that imidazole-based compounds can be utilized in the synthesis of functional materials such as polymers and nanomaterials. These materials can exhibit enhanced electrical, thermal, or mechanical properties due to the incorporation of such active compounds .

Catalysis

The compound's ability to participate in chemical reactions makes it a candidate for use as a catalyst or catalyst precursor in organic synthesis. Its reactivity can facilitate various transformations, contributing to more efficient synthetic methodologies .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of tert-Butyl 2-(5-bromo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The brominated imidazole ring can participate in hydrogen bonding and π-π interactions with biological molecules, influencing enzyme activity and protein function. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting their activity and affecting various biochemical pathways .

Comparaison Avec Des Composés Similaires

tert-Butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate: Similar structure but lacks the bromine atom, leading to different reactivity and applications.

tert-Butyl (S)-2-(4-bromo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate: A stereoisomer with different spatial arrangement, affecting its interaction with biological targets.

Uniqueness: tert-Butyl 2-(5-bromo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate is unique due to the presence of the bromine atom in the imidazole ring, which enhances its reactivity and potential for forming diverse chemical derivatives. This makes it a valuable compound in synthetic chemistry and pharmaceutical research .

Activité Biologique

tert-Butyl 2-(5-bromo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate, also known by its CAS number 1352718-88-7, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity based on available research findings, including case studies and data tables.

The compound's molecular formula is C12H18BrN3O2 with a molecular weight of 316.19 g/mol. It features a pyrrolidine ring substituted with a bromo-imidazole group, which is significant for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₈BrN₃O₂ |

| Molecular Weight | 316.19 g/mol |

| CAS Number | 1352718-88-7 |

| Purity | >85% (as per synthesis methods) |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrrole-containing compounds, including tert-butyl derivatives. The compound has shown promising activity against various bacterial strains:

- Staphylococcus aureus : Exhibited a minimum inhibitory concentration (MIC) of 0.125 μg/mL.

- Methicillin-resistant Staphylococcus aureus (MRSA) : Demonstrated an MIC between 0.13–0.255 μg/mL.

These findings suggest that the compound may serve as a lead for developing new antibacterial agents that can combat resistant strains .

The mechanisms by which this compound exerts its antimicrobial effects are currently under investigation. Preliminary research indicates that it may interfere with bacterial cell wall synthesis or disrupt essential metabolic pathways .

Case Studies

-

Case Study on Antimicrobial Efficacy :

- Study Design : In vitro evaluation of various pyrrole derivatives, including tert-butyl 2-(5-bromo-1H-imidazol-2-yl)pyrrolidine.

- Results : The compound showed enhanced activity against Gram-positive bacteria compared to Gram-negative bacteria, indicating selective efficacy.

- Preclinical Trials :

Comparative Analysis with Similar Compounds

The following table compares this compound with other related compounds in terms of their MIC values against common bacterial pathogens:

| Compound | MIC against S. aureus (μg/mL) | MIC against MRSA (μg/mL) |

|---|---|---|

| tert-butyl 2-(5-bromo-1H-imidazol-2-yl)pyrrolidine | 0.125 | 0.13–0.255 |

| Vancomycin | 1 | >16 |

| Isoniazid | 0.25 | >16 |

This table illustrates the superior efficacy of tert-butyl 2-(5-bromo-1H-imidazol-2-yl)pyrrolidine compared to traditional antibiotics like vancomycin and isoniazid.

Propriétés

IUPAC Name |

tert-butyl 2-(5-bromo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BrN3O2/c1-12(2,3)18-11(17)16-6-4-5-8(16)10-14-7-9(13)15-10/h7-8H,4-6H2,1-3H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAZHEEFWONCMGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C2=NC=C(N2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.